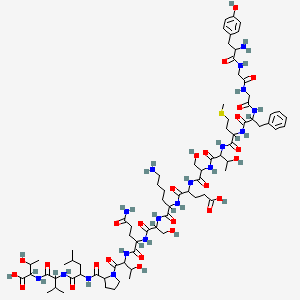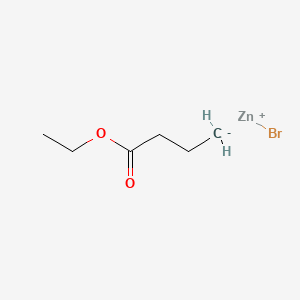
bromozinc(1+);ethyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);ethyl butanoate is a compound that combines the properties of both bromozinc and ethyl butanoate. Bromozinc compounds are known for their reactivity in organic synthesis, particularly in the formation of carbon-carbon bonds. Ethyl butanoate, on the other hand, is an ester commonly used for its pleasant fruity aroma and is found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bromozinc(1+);ethyl butanoate typically involves the reaction of ethyl bromoacetate with zinc powder. The zinc powder is activated using chlorotrimethylsilane, and the reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually performed in a solvent like tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The activation of zinc and the use of inert atmospheres are critical steps in the industrial process to prevent contamination and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);ethyl butanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromozinc moiety can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc center can be oxidized or reduced depending on the reaction conditions.
Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds, such as in the formation of esters or other organic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation and Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are used for reduction, while oxidizing agents like hydrogen peroxide can be used for oxidation.
Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide can produce a new ester, while coupling reactions can form complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Bromozinc(1+);ethyl butanoate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Research into its potential use in drug synthesis and the development of new pharmaceuticals is ongoing.
Mechanism of Action
The mechanism of action of bromozinc(1+);ethyl butanoate involves the interaction of the bromozinc moiety with electrophilic centers in other molecules. The zinc center acts as a nucleophile, attacking electrophilic carbon atoms and forming new bonds. This reactivity is facilitated by the presence of the bromine atom, which stabilizes the zinc center and enhances its nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: Another ester with a similar structure but different reactivity and applications.
Methyl Butyrate: Similar ester with a different alkyl group, used in flavors and fragrances.
Butyl Propanoate: Another ester with a different alkyl group, used in various industrial applications
Uniqueness
Bromozinc(1+);ethyl butanoate is unique due to the presence of the bromozinc moiety, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Properties
Molecular Formula |
C6H11BrO2Zn |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl butanoate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XPARCVGSTPKNNR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


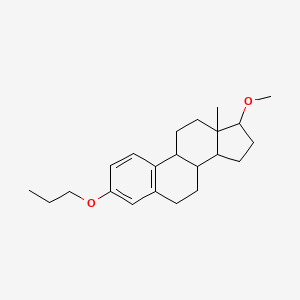
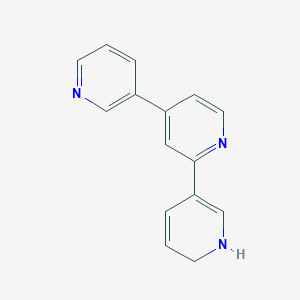
![Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B13397065.png)
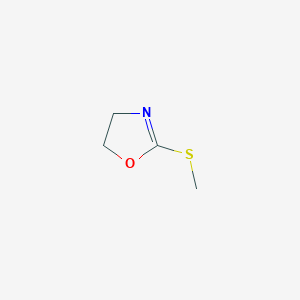
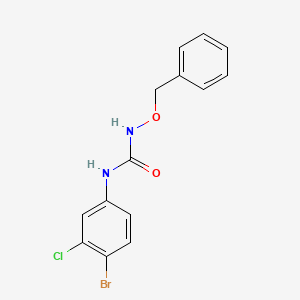
![2-[2-[2,6-Dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol](/img/structure/B13397080.png)
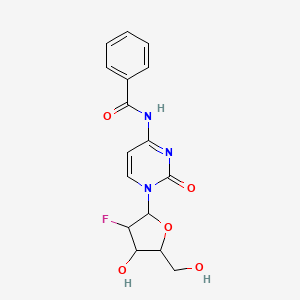
![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)
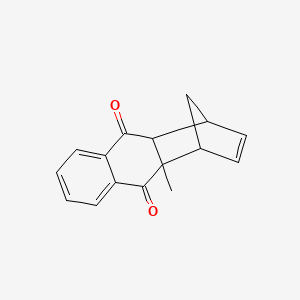

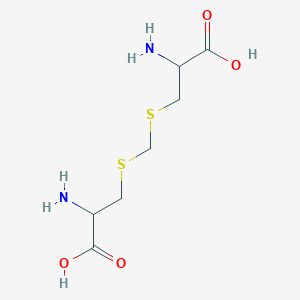
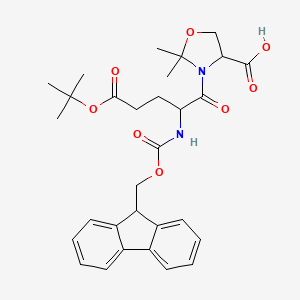
![Potassium;2-[3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B13397119.png)
